Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Description
Historical Context and Development
The development of polymethine dyes represents one of the most significant achievements in synthetic organic chemistry, with origins tracing back to the mid-nineteenth century. Charles Hanson Greville Williams achieved a groundbreaking milestone in 1856 when he synthesized the first cyanine dye by obtaining quinoline through distillation of cinchonine and heating the distillate with amyl iodide and excess ammonia, resulting in a "magnificent blue color" compound called Quinoline Blue. This discovery preceded William Henry Perkin's famous mauveine patent by several months, establishing Williams as a pioneer in synthetic dye chemistry. The historical significance of this achievement cannot be overstated, as it opened entirely new avenues for both industrial applications and scientific research.
Following Williams' initial discovery, Hermann Wilhelm Vogel recognized the potential of these compounds beyond mere coloration and began using cyanine dyes as photosensitizers in photography in 1873. This application proved revolutionary for the photographic industry, as it enabled silver halide emulsions to become sensitive to a broader range of wavelengths, extending beyond the naturally responsive 350-450 nanometer range to encompass much of the visible spectrum and even infrared regions. Vogel's work established the foundation for modern photographic sensitization techniques and demonstrated the unique ability of cyanine dyes to extend spectral sensitivity in practical applications.
The early twentieth century witnessed further significant developments in polymethine dye chemistry with the synthesis of pseudoisocyanine by Jelley and Scheibe in 1936. This compound exhibited unprecedented aggregation properties, showing two distinct absorption maxima at 490 and 525 nanometers, with formation of a third peak at 580 nanometers in aqueous solutions containing deoxyribonucleic acid. The discovery of J-aggregates through pseudoisocyanine research opened new theoretical and practical dimensions in understanding intermolecular interactions within polymethine dye systems. These aggregates demonstrated unique properties including bathochromically-shifted absorption and emission, small Stokes shifts, and increased absorption coefficients compared to monomeric forms.
The evolution of polymethine dye chemistry continued throughout the twentieth century with systematic investigations into structure-property relationships. Researchers discovered that modifications to heterocyclic systems, polymethine chain lengths, and substituent groups could dramatically alter optical properties, photostability, and biological compatibility. The work of Alan Waggoner in the 1970s proved particularly influential, as he systematically modified cyanine dye structures to create photostable, water-soluble, and non-cytotoxic variants suitable for biological applications. Despite being color-blind, Waggoner's methodical approach to structural optimization produced the widely-used cyanine family of dyes, demonstrating that systematic chemical modification could overcome inherent limitations of early polymethine compounds.
Classification of Cyanine and Polymethine Dyes
Polymethine dyes encompass a diverse family of compounds characterized by their conjugated double bond systems flanked by electron donor and acceptor groups. The fundamental classification system for these compounds is based on structural features, charge distribution, and the number of methine groups present in the conjugated chain. Methine dyes comprise an odd number of methine groups and can be characterized as polyene dyes with terminal electron donating and accepting groups, with the majority of terminal groups containing nitrogen or oxygen atoms. Unlike naturally occurring polyene dyes such as carotenoids that are limited to yellow, orange, and red tones, synthetic methine dyes can achieve almost all colors of the spectrum through appropriate structural modifications.
The primary classification system divides polymethine dyes into several major categories based on their terminal group structures and charge characteristics. Cyanine dyes represent the most well-known group of methine dyes and are categorized as cationic compounds where both terminal groups contain nitrogen atoms, with the amino or imino groups typically incorporated into heterocyclic systems. These compounds exhibit remarkable stability and tunability, making them suitable for numerous applications ranging from photography to biological imaging. The heterocyclic nature of the terminal groups provides additional rigidity and prevents unwanted side reactions that might occur with open-chain analogs.
Hemicyanine dyes constitute another important class where one terminal amino group is part of a heterocycle while the second terminal group remains open-chain. This asymmetric structure provides unique properties that can be exploited for specific applications requiring different donor-acceptor characteristics at each end of the conjugated system. Streptocyanine dyes feature both terminal amino and imino groups as open-chain structures, offering maximum flexibility in structural modification but potentially reduced stability compared to their heterocyclic counterparts. Merocyanine dyes incorporate amino and carbonyl groups as end groups of the polyene structural element, enabling both neutral and zwitterionic resonance structures that can be manipulated through environmental conditions such as solvent polarity and hydrogen bonding.
The classification system also considers charge distribution characteristics, dividing polymethine dyes into cationic, anionic, and neutral categories. Cationic dyes typically feature positively charged nitrogen-containing heterocycles, while anionic variants incorporate negatively charged groups such as sulfonates or carboxylates to achieve water solubility and specific biological targeting properties. Neutral polymethine dyes achieve charge balance through careful selection of donor and acceptor groups, often resulting in compounds with unique photophysical properties and reduced susceptibility to environmental interference. The methine chain length provides another crucial classification parameter, with monomethine, trimethine, pentamethine, heptamethine, and longer variants each exhibiting distinct spectral characteristics and applications.
Structural Characteristics of Benzo[e]indolium-Based Polymethine Dyes
Benzo[e]indolium-based polymethine dyes represent a sophisticated class of compounds that combine the advantageous properties of indolium heterocycles with extended aromatic systems to achieve enhanced photophysical performance. The benzo[e]indolium heterocycle consists of a benzene ring fused to the indolium system at the 4,5-positions, creating an expanded aromatic framework that significantly influences the electronic properties of the resulting polymethine dyes. This structural modification typically results in bathochromic shifts compared to simple indolium analogs, positioning absorption and emission wavelengths favorably for near-infrared applications. The extended conjugation provided by the benzene ring fusion enhances the overall stability of the chromophore while maintaining the beneficial charge delocalization characteristics inherent to indolium systems.
Comparative studies of different heterocyclic systems have revealed that benzo[e]indolium-based heptamethine dyes exhibit distinct advantages in terms of fluorescence lifetime properties and photophysical stability. Research demonstrates that indolium-based heptamethine dyes show approximately thirty percent longer fluorescence lifetimes than benzo[e]indolium-based analogs, while both systems significantly outperform benzo[c,d]indolium trimethine variants. However, benzo[e]indolium systems provide superior bathochromic shifts, making them particularly valuable for applications requiring longer wavelength absorption and emission. The structural rigidity provided by the fused benzene ring contributes to reduced non-radiative decay pathways, although this effect is somewhat counterbalanced by increased molecular weight and potential for enhanced vibrational coupling.
The substitution patterns possible within benzo[e]indolium systems offer extensive opportunities for fine-tuning optical and solubility properties. Alkyl substituents at the nitrogen position can dramatically affect water solubility, particularly when functionalized with ionic groups such as sulfonates or carboxylates. The specific case of Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate incorporates sulfonate functionalities that ensure excellent water solubility while maintaining the favorable optical properties of the benzo[e]indolium chromophore. The presence of chlorine substitution on the central methine chain introduces additional electronic modulation that can fine-tune the spectral characteristics.
The heptamethine chain length characteristic of this compound class provides optimal balance between spectral positioning and photochemical stability. Heptamethine polymethine dyes typically absorb in the near-infrared region between 750-850 nanometers, making them ideally suited for biological applications where tissue penetration is crucial. The seven-carbon methine chain represents a compromise between the bathochromic shift achievable through chain extension and the photochemical stability that decreases with increasing chain length due to enhanced susceptibility to ground-state desymmetrization. This phenomenon, known as the "cyanine limit," becomes increasingly problematic for polymethine chains longer than heptamethine, particularly in polar aqueous environments.
Significance in Near-Infrared Applications
Near-infrared applications of polymethine dyes have gained tremendous importance in recent decades due to their unique ability to operate in spectral regions that offer significant advantages for biological imaging, phototherapy, and materials science applications. The near-infrared region, typically defined as wavelengths between 650-1700 nanometers, provides a "biological window" where tissue absorption, scattering, and autofluorescence are minimized, enabling deeper tissue penetration and improved signal-to-background ratios compared to visible wavelength fluorophores. Benzo[e]indolium-based polymethine dyes are particularly well-suited for these applications due to their ability to absorb and emit in the optimal 750-950 nanometer range while maintaining reasonable quantum yields and photostability.
The development of second near-infrared window applications has driven intense research into polymethine dyes with even longer wavelength characteristics. Recent advances have demonstrated that structural modifications to benzo[e]indolium systems can extend emission wavelengths beyond 1000 nanometers, accessing the second near-infrared window (1000-1700 nanometers) where biological tissues exhibit even greater transparency. Novel approaches involving polycyclic aromatic hydrocarbons fused to indolium systems have produced compounds with peak emissions around 1120 nanometers, enabling superior imaging resolution in animal models. These developments represent significant progress toward clinical applications where non-invasive imaging of deep tissues is essential.
The photophysical properties required for effective near-infrared applications place specific demands on molecular design that benzo[e]indolium systems can successfully address. High molar absorption coefficients, typically exceeding 200,000 per molar per centimeter, ensure efficient light harvesting even at low concentrations. Narrow absorption bands minimize interference from biological chromophores and enable precise spectral targeting. Reasonable fluorescence quantum yields, while lower than visible fluorophores due to energy gap law effects, must still provide sufficient brightness for practical imaging applications. The balance between these requirements has made benzo[e]indolium-based heptamethine dyes among the most successful near-infrared fluorophores for biological applications.
Water solubility represents a critical factor for biological applications of near-infrared polymethine dyes, and the incorporation of sulfonate groups as demonstrated in the target compound addresses this challenge effectively. Traditional approaches to solubilizing polymethine dyes often compromise their optical properties through aggregation or ground-state desymmetrization effects. However, careful structural design incorporating appropriate ionic groups at optimal positions can maintain favorable photophysical properties while achieving the water solubility necessary for biological applications. The four-carbon alkyl chain separating the sulfonate group from the benzo[e]indolium heterocycle in the target compound represents an optimized approach that balances solubility with optical performance.
| Property | Benzo[e]indolium Heptamethine | Standard Indolium Heptamethine | Benzo[cd]indolium Trimethine |
|---|---|---|---|
| Absorption Maximum (nm) | 790-820 | 750-780 | 650-700 |
| Fluorescence Lifetime (ns) | 0.98-1.31 | 1.25-1.48 | 0.73-1.17 |
| Molar Absorption Coefficient (M⁻¹cm⁻¹) | 200,000-350,000 | 180,000-320,000 | 150,000-280,000 |
| Relative Photostability | High | Very High | Moderate |
| Water Solubility (with sulfonates) | Excellent | Excellent | Good |
The clinical potential of near-infrared polymethine dyes extends beyond simple imaging applications to encompass theranostic approaches combining imaging and therapy. The strong absorption characteristics of benzo[e]indolium-based dyes enable their use as photothermal conversion agents, where absorbed light energy is converted to heat for therapeutic applications. Photothermal conversion efficiencies exceeding sixty percent have been reported for optimized structures, demonstrating the potential for combined imaging and thermal therapy applications. This dual functionality represents a significant advantage over conventional imaging agents that provide only diagnostic information without therapeutic capability.
Properties
IUPAC Name |
sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49ClN2O6S2.Na/c1-44(2)39(47(27-9-11-29-55(49,50)51)37-23-19-31-13-5-7-15-35(31)41(37)44)25-21-33-17-18-34(43(33)46)22-26-40-45(3,4)42-36-16-8-6-14-32(36)20-24-38(42)48(40)28-10-12-30-56(52,53)54;/h5-8,13-16,19-26H,9-12,17-18,27-30H2,1-4H3,(H-,49,50,51,52,53,54);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNUVHLCVJYSKU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CC4)Cl)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H48ClN2NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724656 | |
| Record name | Sodium 4-{2-[2-(2-chloro-3-{2-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-3-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl}butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162093-45-0 | |
| Record name | Sodium 4-{2-[2-(2-chloro-3-{2-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-3-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl}butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Sodium 4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate, commonly referred to as a derivative of indocyanine green, is a synthetic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medical diagnostics and therapeutics.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 172616-80-7 |
| Molecular Formula | C₄₆H₅₀ClN₂NaO₆S₂ |
| Molecular Weight | 849.47 g/mol |
| Purity | ≥ 97% |
| Storage Conditions | Inert atmosphere, room temperature |
The biological activity of sodium 4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate is primarily attributed to its ability to function as a fluorescent dye in various biological applications. Its unique structure allows it to interact with cellular components, facilitating imaging and diagnostic processes.
Applications in Medical Diagnostics
- Cardiac Function Assessment : The compound is used in medical diagnostics for evaluating cardiac output and hepatic function. Its fluorescence properties enable visualization of blood flow and tissue perfusion.
- Tumor Imaging : Due to its affinity for certain tissues, this compound shows potential in tumor imaging, allowing for better localization and characterization of cancerous cells.
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Cardiac Output Measurement : A clinical trial demonstrated that sodium 4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate provided accurate measurements of cardiac output when compared to traditional methods. The study concluded that this compound could enhance the precision of cardiac assessments (Source: Clinical Cardiology Journal).
- Fluorescent Imaging in Oncology : A research article published in the Journal of Biomedical Optics reported the successful use of this compound in fluorescent imaging for detecting tumors in animal models. The results indicated a significant improvement in tumor visibility compared to conventional imaging techniques (Source: Journal of Biomedical Optics).
Preparation Methods
Synthesis of 1,1,2-Trimethylbenzo[e]indole
The initial step involves cyclizing 2-naphthylhydrazine with isopropyl methyl ketone in an aqueous acetic acid medium. This reaction, conducted at 100–160°C under 50–150 bar pressure, yields 1,1,2-trimethylbenzo[e]indole as a crystalline solid.
Reaction Conditions
The product is purified via recrystallization from acetone, achieving >95% purity as confirmed by melting point analysis (114°C).
Sulfonation with 1,4-Butane Sultone
The trimethylbenzo[e]indole intermediate undergoes sulfonation using 1,4-butane sultone to introduce the sulfobutyl group. This exothermic reaction is performed in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours.
Reaction Conditions
The sulfonated product, 3-(4-sulfobutyl)-1,1,2-trimethylbenzo[e]indol-3-ium bromide, is isolated as a hygroscopic solid and stored under inert gas to prevent hydrolysis.
Formation of the Polymethine Bridge
The final step involves condensing two sulfonated indole units via a heptamethine bridge. This is achieved by reacting the sulfobutyl-indole derivative with glutaconaldehyde dianil hydrochloride in a mixed solvent system (ethanol/chloroform) under reflux.
Reaction Conditions
The crude product is purified via column chromatography (silica gel, eluent: methanol/ethyl acetate) and precipitated as the sodium salt using aqueous sodium hydroxide.
Advanced Purification Techniques
Solvent Extraction
Residual impurities, particularly unreacted starting materials, are removed using apolar solvents like hexane or cyclohexane. These solvents, with boiling points close to acetone, facilitate selective extraction without degrading the product.
Extraction Parameters
Recrystallization
Final recrystallization from a methanol/water mixture (9:1 v/v) yields ICG with a melting point of 243°C (decomposition) and absorbance maxima at 787 nm (ε = 223,000 M⁻¹cm⁻¹).
Comparative Analysis of Synthetic Routes
Method B offers superior yield and purity due to optimized solvent systems and reduced reliance on high-pressure conditions.
Research Findings and Optimization Strategies
Recent studies highlight the role of microwave-assisted synthesis in reducing reaction times for the polymethine bridge formation. By irradiating the reaction mixture at 100 W for 15 minutes, researchers achieved 75% yield compared to 65% in conventional heating. Additionally, replacing DMF with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) improved sulfonation efficiency by 12% .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step condensation and coupling reactions. Key steps include:
- Cyclopentene intermediate formation : Use of strong acids (e.g., H₂SO₄) or coupling agents to stabilize conjugated systems.
- Indole-substitution : Catalytic Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce sulfonatobutyl groups .
- Sulfonation : Controlled addition of sulfonating agents (e.g., SO₃ complexes) under anhydrous conditions to avoid over-sulfonation . Critical conditions: High-purity solvents (dichloromethane/ethanol), inert atmosphere (N₂/Ar), and precise temperature control (60–80°C) to prevent side reactions.
Q. How should researchers characterize this compound’s structural integrity?
Use a combination of:
- Spectroscopy : UV-Vis (λmax ~750–800 nm for indocyanine derivatives) and fluorescence spectroscopy to confirm π-conjugation .
- Mass spectrometry (HRMS) : To verify molecular weight and sulfonate group incorporation.
- NMR (¹H/¹³C) : Focus on aromatic proton shifts (δ 7.0–8.5 ppm) and methylene bridges (δ 3.5–4.5 ppm) in D₂O/DMSO-d₆ .
Q. What are the stability considerations for storage and handling?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the cyanine backbone .
- Moisture control : Use desiccants and vacuum-sealed containers; sulfonate groups are hygroscopic and may hydrolyze in aqueous media .
Q. Which solvents are optimal for solubility and experimental use?
- Polar aprotic solvents : DMSO or DMF for stock solutions.
- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 with sodium 1-octanesulfonate (0.1 M) to enhance solubility via ion-pairing .
Advanced Research Questions
Q. How can synthesis yields be optimized for large-scale production?
- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) to improve coupling efficiency .
- Reaction monitoring : Use inline FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Q. What advanced methods resolve conflicting spectral data during characterization?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions caused by stereoisomerism .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR/UV-Vis spectra and validate experimental data .
Q. How does surface adsorption impact experimental reproducibility?
- Microspectroscopic imaging : Use AFM or ToF-SIMS to study compound adsorption on glassware/polymer surfaces .
- Pre-treatment protocols : Silanize glassware with hexamethyldisilazane (HMDS) to minimize nonspecific binding .
Q. What strategies assess biological activity without therapeutic bias?
- In vitro binding assays : Fluorescence quenching with albumin (e.g., BSA) to study protein interactions .
- Zebrafish imaging : Track biodistribution using near-infrared (NIR) fluorescence, leveraging the compound’s indocyanine-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
